molecular formula C8H11N3O4 B8130895 Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate

Cat. No.: B8130895
M. Wt: 213.19 g/mol
InChI Key: ZODRIWRALQALFR-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate is a synthetic pyrazole-based compound designed for research and development applications. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles recognized for their wide spectrum of pharmacological activities . The presence of both a hydroxy group on the pyrazole ring and a carboxamide linker in its structure makes it a versatile intermediate for constructing more complex molecules. Researchers value this scaffold for its potential in exploring new therapeutic and agrochemical agents. Pyrazole cores are found in compounds with demonstrated anti-microbial , anti-inflammatory , anticancer , and antifungal activities . In particular, pyrazole carboxamide derivatives have been intensively researched as fungicides, with studies indicating their mechanism of action may involve targeting mitochondrial function in pathogens . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-[(4-hydroxypyrazole-1-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-15-7(13)2-3-9-8(14)11-5-6(12)4-10-11/h4-5,12H,2-3H2,1H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODRIWRALQALFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation Reactions

The pyrazole ring is typically constructed through cyclocondensation of β-dicarbonyl compounds with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to yield ethyl 1H-pyrazole-4-carboxylate intermediates . Modifications include substituting hydrazines with methylhydrazine to introduce N-methyl groups, as demonstrated in the synthesis of 1-methylpyrazole derivatives . Key parameters:

ReactantsConditionsProductYieldReference
Ethyl acetoacetate + hydrazine hydrateAcetic anhydride, refluxEthyl 1H-pyrazole-4-carboxylate75–85%
Methyl 3-oxopentanoate + methylhydrazineTHF, 0–5°CMethyl 1-methylpyrazole-3-carboxylate68%

Carboxamide Functionalization Strategies

The carboxamide group is introduced via coupling reactions between pyrazole carboxylic acids and amines. Chlorination of pyrazole-1-carboxylic acids using thionyl chloride generates reactive acid chlorides, which are then treated with propylamine derivatives . Alternatively, carbodiimide-mediated coupling (e.g., EDCI/HOBt) enables direct amidation without isolating intermediates :

Example Protocol

  • Pyrazole-1-carboxylic acid activation : React with EDCI/HOBt in DMF (0°C, 1 h).

  • Amine coupling : Add 3-aminopropanoic acid methyl ester, stir at 25°C for 12 h.

  • Workup : Purify via silica gel chromatography (CH2Cl2:MeOH 9:1).
    Yield: 62–78% .

Esterification and Final Product Purification

Esterification of propanoic acid intermediates is achieved using methanol in the presence of sulfuric acid or via Mitsunobu conditions . For example:

Methyl Ester Formation

  • Reactants : 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoic acid + methanol.

  • Conditions : H2SO4 (cat.), reflux, 6 h.

  • Yield : 85–90% .

Crystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

Analytical Validation and Quality Control

Critical quality attributes are verified using:

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .

  • NMR : Characteristic peaks at δ 3.7 (s, OCH3), δ 6.2 (s, pyrazole C-H), δ 10.1 (s, NH) .

  • MS : [M+H]+ at m/z 228.1 .

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantagesLimitations
Cyclocondensation + amidation355%Scalable, uses inexpensive reagentsRequires acid chloride isolation
One-pot coupling268%Fewer intermediatesHigh catalyst loadings
Enzymatic esterification472%Green chemistryLonger reaction times

Industrial-Scale Adaptations

Patent US9273030B2 describes a kilogram-scale process using continuous flow reactors for pyrazole cyclization, reducing reaction time from 16 h to 2 h . Purification via anti-solvent crystallization (ethanol/water) achieves >99% purity .

Emerging Methodologies

Recent advances include:

  • Photocatalytic hydroxylation : TiO2-mediated oxidation under UV light (yield: 65%) .

  • Enzymatic amidation : Lipase-catalyzed coupling in ionic liquids (yield: 58%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamido group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Biological Activities

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate and its derivatives have been studied for their diverse biological activities, including:

  • Anticancer Properties : Research indicates that pyrazole derivatives exhibit potent anticancer effects. For instance, certain derivatives have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 µM . The mechanism often involves the inhibition of key enzymes like Aurora-A kinase, which is crucial for cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds containing the pyrazole moiety have demonstrated anti-inflammatory properties. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Some pyrazole derivatives have shown promising antimicrobial properties against a range of pathogens, suggesting their potential use in developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions:

  • Condensation Reactions : The initial step often includes the condensation of appropriate carboxylic acids with hydrazines to form the pyrazole ring. This method allows for the introduction of various substituents that can enhance biological activity .
  • Functionalization : Further functionalization can be achieved through reactions such as alkylation or acylation, which modify the pyrazole structure to enhance its pharmacological properties .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Study Objective Findings
Li et al. (2018)Synthesis and evaluation of pyrazole derivativesIdentified compounds with significant antiproliferative activity against cancer cell lines, particularly those with modifications at the 4-position of the pyrazole ring .
Mohareb et al. (2018)Evaluation of cytotoxicityFound that certain pyrazole derivatives exhibited high inhibitory effects on adenocarcinoma and non-small cell lung cancer cells, indicating potential therapeutic applications in oncology .
Katritzky et al. (2018)Development of regioselective synthesis methodsDemonstrated efficient synthesis pathways leading to high yields of functionalized pyrazoles suitable for further biological testing .

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate involves its interaction with specific molecular targets. The hydroxy and carboxamido groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : Unlike fluorophenyl- or chlorophenyl-substituted pyrazoles in , the target compound incorporates a hydroxy group at position 4, which may enhance solubility and intermolecular interactions .

Synthetic Flexibility : The ester group in the target compound mirrors Methyl 1H-pyrazole-3-carboxylate (), suggesting analogous synthetic routes, such as condensation or amidation reactions .

Crystallographic and Computational Insights

Structural confirmation of pyrazole derivatives often relies on X-ray crystallography using programs like SHELXL () and visualization tools like ORTEP-3 (). For example:

  • Compounds in were characterized via crystallography, confirming dihydro-pyrazole conformations and substituent orientations .
  • The hydroxy group in the target compound may influence crystal packing via hydrogen bonds, a feature observed in other hydroxy-substituted heterocycles .

Biological Activity

Methyl 3-(4-hydroxy-1H-pyrazole-1-carboxamido)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H12N4O3
  • Molecular Weight : 200.20 g/mol
  • IUPAC Name : this compound

This compound contains a pyrazole ring, which is known for its diverse biological activities.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

  • Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Research has revealed that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation in leukemia and solid tumor models .
  • Anti-inflammatory Activity : Some studies have indicated that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Interaction with Cellular Receptors : Some studies suggest that these compounds may interact with specific receptors or proteins involved in signaling pathways related to cancer and inflammation.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is useful. The following table summarizes the activities of selected pyrazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazoleHighModerateLow
1-Acetyl-3,5-diphenyl-4,5-dihydro-pyrazoleModerateHighHigh

Study on Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers evaluated the anticancer properties of several pyrazole derivatives including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics . The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms involved.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrazole derivatives against MRSA and other pathogenic bacteria. This compound was found to exhibit notable activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.

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